Cas no 2138134-81-1 (3-Pyridinamine, 4-methyl-5-(4-thiazolyl)-)

3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinamine, 4-methyl-5-(4-thiazolyl)-
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- インチ: 1S/C9H9N3S/c1-6-7(2-11-3-8(6)10)9-4-13-5-12-9/h2-5H,10H2,1H3
- InChIKey: ZNFZQXJNYUTIJM-UHFFFAOYSA-N
- SMILES: C1=NC=C(C2=CSC=N2)C(C)=C1N
3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692184-0.05g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 0.05g |
$1393.0 | 2023-03-10 | ||
Enamine | EN300-692184-0.5g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 0.5g |
$1591.0 | 2023-03-10 | ||
Enamine | EN300-692184-0.25g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 0.25g |
$1525.0 | 2023-03-10 | ||
Enamine | EN300-692184-1.0g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-692184-2.5g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 2.5g |
$3249.0 | 2023-03-10 | ||
Enamine | EN300-692184-0.1g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 0.1g |
$1459.0 | 2023-03-10 | ||
Enamine | EN300-692184-5.0g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 5.0g |
$4806.0 | 2023-03-10 | ||
Enamine | EN300-692184-10.0g |
4-methyl-5-(1,3-thiazol-4-yl)pyridin-3-amine |
2138134-81-1 | 10.0g |
$7128.0 | 2023-03-10 |
3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-Pyridinamine, 4-methyl-5-(4-thiazolyl)-に関する追加情報
Comprehensive Overview of 3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- (CAS No. 2138134-81-1): Properties, Applications, and Research Insights
3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- (CAS No. 2138134-81-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by a pyridine ring fused with a thiazole moiety, exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in 4-methyl-5-(4-thiazolyl)-3-pyridinamine aligns with current trends in precision medicine and targeted therapy. As the demand for novel small-molecule therapeutics rises, compounds like this are being scrutinized for their ability to modulate biological pathways. Recent studies highlight its relevance in addressing antibiotic resistance, a critical global health challenge. Its thiazole-pyridine hybrid structure is also being investigated for applications in material science, such as organic semiconductors.
From a synthetic perspective, CAS 2138134-81-1 offers intriguing possibilities for structural diversification. Chemists are leveraging its reactive sites to create derivatives with enhanced bioavailability or selectivity. The compound’s hydrogen-bonding capacity and aromatic stacking potential make it particularly attractive for designing enzyme inhibitors. Innovations in green chemistry have further optimized its production, reducing environmental impact while maintaining high yields.
Analytical characterization of 3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- involves advanced techniques like HPLC-MS and NMR spectroscopy. These methods confirm its purity and stability under various conditions—a crucial factor for industrial applications. Regulatory agencies emphasize thorough documentation of its physicochemical properties, including solubility profiles and thermal stability, to ensure safe handling in laboratory settings.
The commercial availability of 2138134-81-1 has expanded due to rising demand from contract research organizations (CROs). Suppliers now offer custom synthesis services with stringent quality control, catering to diverse research needs. Pricing trends reflect its niche status, with bulk purchases attracting discounts in academic and industrial procurement channels.
Future research directions for this compound may explore its role in combating emerging infectious diseases or neurodegenerative disorders. Computational modeling studies predict favorable interactions with biological targets like G-protein-coupled receptors (GPCRs), opening avenues for virtual screening campaigns. As patent filings increase around thiazole-pyridine hybrids, intellectual property strategies are becoming pivotal for stakeholders.
Environmental considerations surrounding 4-methyl-5-(4-thiazolyl)-3-pyridinamine synthesis are gaining traction. Lifecycle assessments evaluate waste management protocols, while biocatalytic routes are being developed to replace traditional metal-catalyzed reactions. Such advancements align with the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
Educational resources about CAS No. 2138134-81-1 are increasingly incorporated into university curricula, reflecting its pedagogical value in medicinal chemistry courses. Open-access databases provide spectral data and synthetic protocols, democratizing knowledge for early-career researchers. Collaborative platforms enable scientists worldwide to share optimization strategies for this compound’s derivatives.
In conclusion, 3-Pyridinamine, 4-methyl-5-(4-thiazolyl)- represents a dynamic intersection of chemistry and biology. Its multifaceted applications—from drug development to advanced materials—underscore why it remains a focal point in contemporary research. As analytical technologies evolve and sustainability imperatives grow stronger, this compound will likely play an even greater role in addressing 21st-century scientific challenges.
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